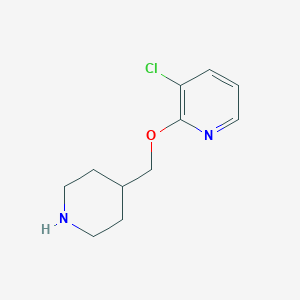

3-(terc-butil)-1-isopropil-1H-pirazol-5-ol

Descripción general

Descripción

The compound “3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl and isopropyl groups are types of alkyl groups commonly found in organic compounds .

Synthesis Analysis

While specific synthesis methods for “3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol” are not available, similar compounds have been synthesized using various methods. For instance, tert-butylperoxypropyltrimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H-NMR, FT-IR, and mass spectroscopy were used to characterize a new reagent synthesized from tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, tert-butyl glycerol ethers can be produced from tert-butyl alcohol and glycerol using an acid catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water .Aplicaciones Científicas De Investigación

Espectroscopia de Resonancia Magnética Nuclear (RMN)

El grupo terc-butilo en compuestos como el 3-(terc-butil)-1-isopropil-1H-pirazol-5-ol se puede utilizar como sonda en estudios de espectroscopia de RMN de complejos macromoleculares. Esta aplicación es particularmente útil en el estudio de ensamblajes biomoleculares, como los que participan en la liberación de neurotransmisores, donde la alta movilidad y la señal de RMN nítida del grupo terc-butilo pueden proporcionar información valiosa .

Evaluación de la seguridad de los materiales en contacto con alimentos

Los compuestos con grupos terc-butilo se evalúan por su seguridad cuando se utilizan en materiales que entran en contacto con alimentos. La evaluación de riesgos se centra en garantizar que no haya ninguna preocupación de seguridad para el consumidor si la migración de la sustancia a los alimentos no supera ciertos umbrales .

Estudios de estabilidad biofarmacéutica

El impacto de los grupos terc-butilo en la estabilidad de los productos biofarmacéuticos es un área de investigación significativa. Comprender cómo estos grupos afectan la solubilidad y las vías de degradación de los productos farmacéuticos puede conducir a mejores formulaciones de medicamentos y condiciones de almacenamiento .

Estudios de fotodesprotonación y fotoionización

La investigación sobre la dinámica del estado excitado de compuestos con grupos terc-butilo, como el this compound, incluye la exploración de procesos de fotodesprotonación y fotoionización. Estos estudios son esenciales para desarrollar nuevos materiales para la electrónica orgánica y la fotónica .

Mecanismo De Acción

Target of Action

Compounds with a pyrazol ring have been found to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action. The pyrazol ring in the compound could potentially interact with its targets through hydrogen bonding or other intermolecular forces .

Biochemical Pathways

Pyrazol derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the presence of other functional groups .

Pharmacokinetics

The presence of the tert-butyl and isopropyl groups could potentially affect its solubility and therefore its absorption and distribution .

Result of Action

Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Direcciones Futuras

The future directions of research on a compound depend on its properties and potential applications. For example, research on RAFT-mediated polymerization-induced self-assembly (RAFT-PISA), which involves tert-butyl groups, is focusing on non-thermal initiation processes, high-order structures, hybrid materials, stimuli-responsive nano-objects, and upscale production .

Análisis Bioquímico

Biochemical Properties

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis . This inhibition results in altered cellular energy production and metabolic flux. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for safe and effective use .

Metabolic Pathways

3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . The compound’s metabolism may also produce reactive intermediates that can contribute to its biological activity and toxicity .

Transport and Distribution

The transport and distribution of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 3-(tert-butyl)-1-isopropyl-1H-pyrazol-5-ol is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The compound’s subcellular distribution can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

5-tert-butyl-2-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7(2)12-9(13)6-8(11-12)10(3,4)5/h6-7,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZNTANBDXAQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)

![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)

![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)

![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)

![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)

![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)

![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)

![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)